3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide (CFPB) is a synthetic compound that belongs to the family of benzothiophene-based drugs. It has been extensively studied for its potential use in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. In Alzheimer's and Parkinson's disease research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells, the reduction of oxidative stress and inflammation in the brain, and the modulation of neurotransmitter levels. In addition, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its low toxicity and good pharmacokinetic properties, which make it a safe and effective drug candidate. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide, including investigating its potential use in combination with other drugs for cancer treatment, exploring its neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and developing new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide and its potential side effects.
Synthesis Methods
The synthesis of 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminomethylpiperidine to form 2-(1-piperidinyl)ethyl 2-chlorobenzoate, which is further reacted with 3-chloro-4-fluorobenzothiophene-2-carboxylic acid to produce 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide.
Scientific Research Applications
3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's and Parkinson's disease research, 3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide has shown potential as a neuroprotective agent, reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2OS/c17-14-13-11(18)5-4-6-12(13)22-15(14)16(21)19-7-10-20-8-2-1-3-9-20/h4-6H,1-3,7-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJFZBSUWZPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.